

# An In-depth Technical Guide to (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

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## Compound of Interest

Compound Name: (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B118113

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CAS Number: 137496-71-0

This technical guide provides a comprehensive overview of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details its physicochemical properties, a comprehensive synthesis protocol, and its applications as a valuable building block in the creation of complex molecules.

## Physicochemical Properties

**(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**, also known as N-Boc-(R)-2-methylpyrrolidine, is a stable, non-polar compound. Below is a summary of its key physical and chemical properties.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	185.26 g/mol
CAS Number	137496-71-0
Appearance	Colorless to pale yellow oil
Boiling Point	234.0 ± 9.0 °C at 760 mmHg[1]
Density	1.0 ± 0.1 g/cm <sup>3</sup> [1]
Flash Point	95.3 ± 18.7 °C[1]
Refractive Index	1.463[1]
LogP	1.99[1]
PSA	29.54000[1]

## Synthesis

The synthesis of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** can be achieved through a multi-step process starting from the readily available chiral precursor, (S)-prolinol. The following experimental protocol is adapted from established methodologies for the preparation of N-protected 2-methylpyrrolidines.[2]

### Experimental Protocol: Synthesis of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

This synthesis involves three main stages: N-protection of the starting material, conversion of the hydroxyl group to a suitable leaving group, and subsequent reduction to the methyl group.

#### Step 1: N-protection of (S)-prolinol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-prolinol in a suitable solvent such as dichloromethane (DCM).

- Addition of Boc Anhydride: Cool the solution to 0°C using an ice bath. Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base, such as triethylamine (Et<sub>3</sub>N), dropwise to the solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

#### Step 2: Conversion to a Mesylate Intermediate

- Reaction Setup: Dissolve the N-Boc-(S)-prolinol obtained in Step 1 in anhydrous DCM and cool to 0°C.
- Mesylation: Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
- Reaction: Stir the reaction mixture at room temperature overnight.
- Work-up: Wash the reaction mixture with 1 M aqueous H<sub>3</sub>PO<sub>4</sub> and saturated NaHCO<sub>3</sub>. Dry the organic layer over MgSO<sub>4</sub>, filter, and concentrate to obtain tert-butyl (2S)-2-(((methanesulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.

#### Step 3: Reduction to **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**

- Reaction Setup: Dissolve the mesylate intermediate from Step 2 in anhydrous tetrahydrofuran (THF) and cool to 0°C.
- Reduction: Add a reducing agent, such as Lithium triethylborohydride, dropwise to the solution.
- Reaction: Reflux the reaction mixture overnight.
- Work-up: After cooling to 0°C, slowly add water to quench the reaction. Extract the mixture with ethyl acetate. Wash the combined organic layers with water, 1 M H<sub>3</sub>PO<sub>4</sub>, and saturated NaHCO<sub>3</sub>. Dry the organic layer over MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to yield **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** as an oil.<sup>[2]</sup>

## Synthesis Workflow Diagram



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Caption: Synthesis of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**.

## Applications in Drug Discovery and Asymmetric Synthesis

The pyrrolidine scaffold is a prevalent structural motif in a vast number of FDA-approved pharmaceuticals and biologically active natural products. Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for creating molecules with specific biological targets.

While specific signaling pathways involving **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** are not extensively documented in publicly available literature, its utility as a chiral intermediate is well-established in the synthesis of more complex molecules. The Boc-protected nitrogen allows for a wide range of chemical transformations at other positions of the pyrrolidine ring, and the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

The enantiomerically pure nature of this compound makes it a valuable tool in asymmetric catalysis, where it can be incorporated into chiral ligands for metal-catalyzed reactions or used as a core structure for organocatalysts. These catalysts are instrumental in the stereoselective synthesis of new chemical entities, a critical aspect of modern drug discovery. The methyl group at the 2-position provides steric hindrance that can influence the stereochemical outcome of reactions in which it participates.

## Logical Relationship in Asymmetric Synthesis



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Caption: Role as a chiral building block in asymmetric synthesis.

## Conclusion

**(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** is a key chiral intermediate with significant potential in the fields of medicinal chemistry and asymmetric synthesis. The synthetic route outlined in this guide provides a reliable method for its preparation from a commercially available starting material. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an invaluable tool for the construction of complex, enantiomerically pure molecules, thereby facilitating the discovery and development of novel therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted.

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## References

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